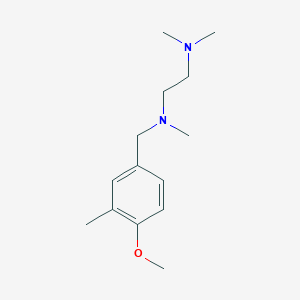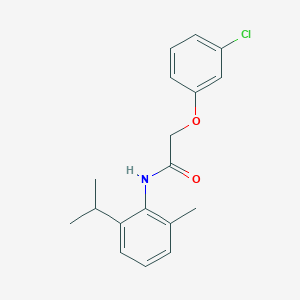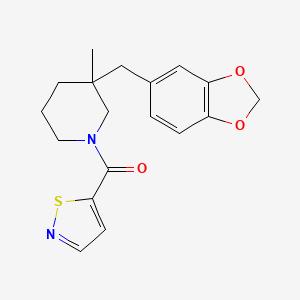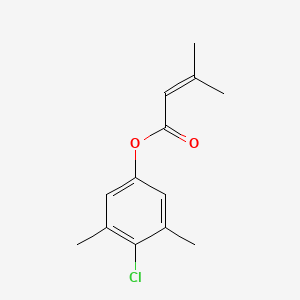![molecular formula C11H10N2O3S2 B5676897 2-[(2-thienylsulfonyl)amino]benzamide CAS No. 6149-83-3](/img/structure/B5676897.png)
2-[(2-thienylsulfonyl)amino]benzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds typically involves advanced organic synthesis techniques, including nucleophilic aromatic substitution and condensation reactions. For instance, the synthesis of structurally related 1-arylsulfonyl indoline-benzamides demonstrates the complexity and precision required in constructing such molecules, with these compounds showing significant biological activity against a range of cancer cells (Mei-Jung Lai et al., 2019). Similarly, the synthesis of 4-[(methylsulfonyl)amino]benzamides and sulfonamides reveals a meticulous approach to achieve potent class III antiarrhythmic activity (J. Ellingboe et al., 1992).
Molecular Structure Analysis
The molecular structure of compounds like 2-[(2-thienylsulfonyl)amino]benzamide is often elucidated using techniques such as X-ray crystallography and density functional theory (DFT). For example, the structure and docking studies of N-((4-aminophenyl)sulfonyl)benzamide provided insights into its reactivity and interaction with biological targets (A. FazilathBasha et al., 2021). Such analyses are crucial for understanding the bioactive nature and potential applications of these compounds.
Chemical Reactions and Properties
Chemical reactions involving 2-[(2-thienylsulfonyl)amino]benzamide derivatives can lead to a variety of products with diverse properties. The N-radical initiated aminosulfonylation of unactivated C(sp3)-H bonds through insertion of sulfur dioxide is a notable reaction, showcasing the reactivity and versatility of sulfonyl-containing compounds (Yuewen Li et al., 2017).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, are often influenced by their molecular structure. Polymers derived from related chemical structures exhibit high thermal stability and solubility in aprotic polar solvents, as seen in the synthesis and characterization of polyamides and poly(amide-imide)s (A. Saxena et al., 2003).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, and the ability to undergo various chemical transformations, are central to the utility of 2-[(2-thienylsulfonyl)amino]benzamide derivatives in synthetic chemistry and drug design. The facile copper-catalyzed aminosulfonylation of O-homoallyl benzimidates with sodium sulfinates exemplifies the innovative approaches used to access bioactive molecules with sulfonyl groups (W. Dong et al., 2021).
Wissenschaftliche Forschungsanwendungen
1. Antitubulin and Antiproliferative Activities
Benzamides, including compounds similar to 2-[(2-thienylsulfonyl)amino]benzamide, have been explored for their antitubulin activities. One such benzamide, 1-arylsulfonyl indoline-based benzamide, has demonstrated significant antitubulin inhibition and antiproliferative activity against various cancer cells, including multidrug-resistant lines (Lai et al., 2019).
2. Caspase Inhibition
Benzamide derivatives of aspartic acid, which are structurally related to 2-[(2-thienylsulfonyl)amino]benzamide, have been claimed to inhibit cell death by functioning as caspase inhibitors. These compounds are potentially useful in conditions where cell death results from various causes, including trauma and neurodegenerative disorders (WO Cytovia, 2001).
3. Synthesis of Heparin Saccharides
Derivatives of benzyl 2-[1-(benzyloxy)formamido]-2-deoxy-α-D-glucopyranoside with various protecting groups, including benzoyl and benzylsulfonyl (structurally similar to 2-[(2-thienylsulfonyl)amino]benzamide), have been synthesized for use as starting materials in the production of disaccharides (Wyss & Kiss, 1975).
4. Class III Antiarrhythmic Activity
Substituted 4-[(methylsulfonyl)amino]benzamides, which are closely related to 2-[(2-thienylsulfonyl)amino]benzamide, have been synthesized and identified to possess potent Class III antiarrhythmic activity. These compounds significantly prolong the action potential duration without affecting conduction (Ellingboe et al., 1992).
5. VEGF Receptor-2 Inhibition
Benzamides, such as 2-[(2-thienylsulfonyl)amino]benzamide, have been investigated for their role in inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2), which is critical in cancer treatment. One such compound demonstrated both excellent kinase selectivity and in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).
6. Water Purification and Desalination
Poly sulphonyl amino benzamide (PSAB) and its derivatives have been synthesized and used in polysulfone composite membranes for water purification, emphasizing sea water desalination. These membranes displayed significant salt rejection and are promising for water treatment applications (Padaki et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(thiophen-2-ylsulfonylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S2/c12-11(14)8-4-1-2-5-9(8)13-18(15,16)10-6-3-7-17-10/h1-7,13H,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGBSAICVVBUBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70977058 | |
| Record name | 2-[(Thiophene-2-sulfonyl)amino]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70977058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Thiophen-2-ylsulfonyl)amino]benzamide | |
CAS RN |
6149-83-3 | |
| Record name | 2-[(Thiophene-2-sulfonyl)amino]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70977058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[(2-methoxy-3-pyridinyl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5676820.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5676833.png)







![3-ethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5676869.png)
![(3S*,4S*)-4-cyclopropyl-1-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-3-pyrrolidinecarboxylic acid](/img/structure/B5676877.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]acetamide](/img/structure/B5676881.png)
![5-chloro-N'-[(2,4-dimethylphenoxy)acetyl]-2-hydroxybenzohydrazide](/img/structure/B5676884.png)
![2-(1-piperidinyl)benzo[cd]indole](/img/structure/B5676892.png)